molecular formula C17H16N2O4 B11981283 2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid

2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid

Cat. No.: B11981283
M. Wt: 312.32 g/mol
InChI Key: CWAQHECLQXJLQV-UHFFFAOYSA-N
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Description

2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid is an organic compound that features a benzene ring substituted with a benzylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzylamine with a suitable acylating agent to form the benzylamino intermediate. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzylamino group.

Scientific Research Applications

2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound may also interact with cellular pathways, modulating biochemical processes and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A simpler analog with similar structural features but lacking the benzylamino group.

    Benzylamine: Contains the benzylamino group but lacks the carboxylic acid functionality.

    N-Benzyl-2-aminobenzamide: A structurally related compound with similar functional groups.

Uniqueness

2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-[[3-(benzylamino)-3-oxopropanoyl]amino]benzoic acid

InChI

InChI=1S/C17H16N2O4/c20-15(18-11-12-6-2-1-3-7-12)10-16(21)19-14-9-5-4-8-13(14)17(22)23/h1-9H,10-11H2,(H,18,20)(H,19,21)(H,22,23)

InChI Key

CWAQHECLQXJLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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